Orthogonal Deprotection Selectivity
The Cbz group (N-1) and tert-butyl ester (C-2) in CAS 147489-30-3 are fully orthogonal. Cbz is removed quantitatively by catalytic hydrogenolysis (H₂, 10% Pd/C, MeOH, rt, 1–4 h, >95% conversion) while the tert-butyl ester remains intact. Conversely, the tert-butyl ester is cleaved by treatment with TFA/CH₂Cl₂ (1:1, rt, 2 h, >90% conversion) while the Cbz group is stable [1]. This orthogonality is absent in the di-tert-butyl analog CAS 1253856-41-5 (both protecting groups acid-labile) and in the methyl ester analog CAS 117836-13-2 (methyl ester is not cleavable under the same mild acidic conditions; requires strongly acidic or nucleophilic conditions that also risk Cbz cleavage) [2].
| Evidence Dimension | Sequential deprotection feasibility (orthogonality score) |
|---|---|
| Target Compound Data | Two orthogonal protecting groups: Cbz cleaved by H₂/Pd-C (>95%); tert-butyl ester cleaved by TFA (>90%) [1] |
| Comparator Or Baseline | Di-tert-butyl analog (CAS 1253856-41-5): both groups acid-labile, no orthogonality; Methyl ester analog (CAS 117836-13-2): methyl ester requires harsher conditions that can cleave Cbz [2] |
| Quantified Difference | Orthogonality enables 2-step sequential deprotection with >90% per-step yield; non-orthogonal analogs require protection/deprotection cycles with cumulative yield loss typically 20–40% over 3 steps [2] |
| Conditions | Hydrogenolysis: 10% Pd/C, H₂ balloon, MeOH, rt; Acidolysis: TFA/CH₂Cl₂ 1:1 v/v, rt |
Why This Matters
Orthogonal protecting groups eliminate the need for additional chemical steps, directly reducing synthesis time and improving overall yield in multi-step pharmaceutical intermediate production.
- [1] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007; pp 533–546, 592–598. View Source
- [2] Davies, J. S.; Higginbotham, C. L.; Tremeer, E. J.; Brown, C.; Treadgold, R. C. Protection of the carboxylic acid group. In Amino Acids, Peptides and Proteins; Royal Society of Chemistry, 1992; Vol. 23, pp 112–149. View Source
